1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one
Overview
Description
“1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one” is a compound with the empirical formula C18H18N2O2 and a molecular weight of 294.35 . It is also known by other synonyms such as “1-(Oxazolo[4,5-b]pyridin-2-yl)-1-oxo-6-phenylhexane” and "OL-100" . It is an inhibitor of Fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for the transformation of anandamide to arachidonic acid .
Molecular Structure Analysis
The structure of “1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not directly mentioned in the search results.Scientific Research Applications
Anti-inflammatory and Analgesic Activity
1-Oxazolo[4,5-b]pyridin derivatives, such as 2-(substituted phenyl)oxazolo[4,5-b]pyridines, have been identified for their potent anti-inflammatory and analgesic activities. These compounds offer comparable activity to drugs like phenylbutazone or indomethacin but without the gastrointestinal irritation commonly associated with acidic anti-inflammatory compounds (Clark et al., 1978).
Synthesis and Structure Analysis for Asymmetric Alkaloid Synthesis
The synthesis and structure of specific hexahydro-oxazolo[3,2-a]pyridin-5-ones, derivatives of 1-Oxazolo[4,5-b]pyridin, have been reported. These derivatives are crucial for the asymmetric synthesis of alkaloids, with the stereoselectivity of key steps influenced by the geometry of the oxazolopyridine rings (Roa et al., 2003).
Antimicrobial Activity and Molecular Modeling
Research has shown that certain oxazolo[4,5-b]pyridine derivatives exhibit significant antimicrobial activities against various bacterial and fungal strains. These compounds have been evaluated through molecular docking and dynamics simulations, showing strong interactions with the DNA gyrase enzyme, a key target in antimicrobial therapy (Celik et al., 2021).
Novel Synthesis Approaches
Innovative methods for synthesizing oxazolo[4,5-b]pyridines have been developed, which are essential for creating new derivatives and exploring their potential applications in various fields, including pharmaceuticals (Gelmi et al., 1992).
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-15(18-20-17-16(22-18)12-7-13-19-17)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHQLPAKFVGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435440 | |
Record name | PHOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one | |
CAS RN |
288862-83-9 | |
Record name | PHOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288862-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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